molecular formula C11H16NO2+ B12960533 1-(2-Oxopropyl)-4-propoxypyridin-1-ium

1-(2-Oxopropyl)-4-propoxypyridin-1-ium

Cat. No.: B12960533
M. Wt: 194.25 g/mol
InChI Key: QKEHVRXIFZLBBO-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-4-propoxypyridin-1-ium is a pyridinium derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium ring substituted with a 2-oxopropyl group and a propoxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-ium typically involves the alkylation of 4-propoxypyridine with a suitable 2-oxopropylating agent. One common method includes the reaction of 4-propoxypyridine with 2-bromoacetone under basic conditions, such as in the presence of potassium carbonate, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: N-oxides of the pyridinium ring.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxopropyl)-4-propoxypyridin-1-ium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-Oxopropyl)-4-propoxypyridin-1-ium exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The oxopropyl group may play a crucial role in binding to active sites, while the propoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

    1-(2-Oxopropyl)pyridinium: Lacks the propoxy group, making it less hydrophobic.

    4-Propoxypyridine: Does not have the oxopropyl group, limiting its reactivity.

    2-Oxopropylpyridine: Similar structure but without the ionic pyridinium form.

Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium is unique due to the combination of the oxopropyl and propoxy groups on the pyridinium ring

Properties

Molecular Formula

C11H16NO2+

Molecular Weight

194.25 g/mol

IUPAC Name

1-(4-propoxypyridin-1-ium-1-yl)propan-2-one

InChI

InChI=1S/C11H16NO2/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13/h4-7H,3,8-9H2,1-2H3/q+1

InChI Key

QKEHVRXIFZLBBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=[N+](C=C1)CC(=O)C

Origin of Product

United States

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